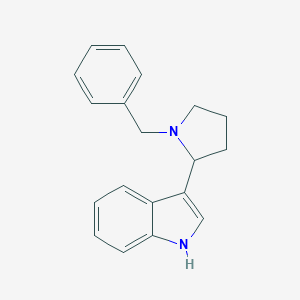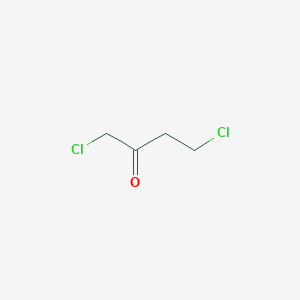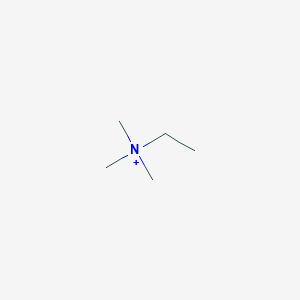
六价铬
描述
Chromium(6+), also known as hexavalent chromium, is a chemical compound where chromium is in its +6 oxidation state. It is a highly oxidized form of chromium and is known for its significant industrial applications and environmental impact. Hexavalent chromium compounds are typically produced through industrial processes and are recognized for their toxicity and carcinogenic properties .
科学研究应用
Hexavalent chromium has several scientific research applications, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and processes.
Biology: Studied for its toxicological effects on living organisms and its role in environmental pollution.
Medicine: Investigated for its carcinogenic properties and its impact on human health.
Industry: Widely used in electroplating, leather tanning, and as a corrosion inhibitor in paints and coatings.
作用机制
Target of Action
Chromium(VI) primarily targets the mitochondrial ATP synthase . This micronutrient is postulated to play a role in carbohydrate, lipid, and protein metabolism . It is also known to interact with peptides, proteins, and DNA, leading to DNA-protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Mode of Action
Chromium(VI) interacts with its targets by binding to the beta-subunit of ATP synthase and inhibiting its enzymatic activity . This interaction leads to the activation of AMP-activated protein kinase (AMPK), which is proposed to explain the beneficial actions of chromium on carbohydrate metabolism . Chromium(VI) also induces DNA strand breaks and reactive oxygen species production .
Biochemical Pathways
Chromium(VI) affects various biochemical pathways. It enhances the action of insulin, a hormone crucial to the metabolism and storage of carbohydrate, fat, and protein in the body . Its toxic mode of action is mediated by DNA strand breaks, reactive oxygen species production, and its association with the glutathione metabolism in living systems .
Pharmacokinetics
Chromium(VI) is excreted primarily in the urine . After oral administration, it is rapidly absorbed into the blood and slowly eliminated, which could lead to the accumulation of chromium in vivo . Most chromium is cleared rapidly from the blood .
Result of Action
Chronic exposure and bioaccumulation of chromium(VI) can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems . Even in small amounts, chromium(VI) can cause skin burns, pneumonia, complications during childbirth, and stomach cancer .
Action Environment
Chromium(VI) occurs naturally in the environment from the erosion of natural chromium deposits. It can also be produced by industrial processes . Pollution can occur when these industrial sites fail to follow proper waste disposal methods, such as with unlined coal ash ponds . The environmental factors can influence the action, efficacy, and stability of chromium(VI).
生化分析
Biochemical Properties
Chromium(6+) interacts with various biomolecules, including enzymes and proteins, within biochemical reactions. For instance, bacteria have developed mechanisms to counter chromium toxicity, such as the ability to absorb, reduce, efflux, or accumulate the metal . Chromium(6+) can form complexes with hydrogen peroxide, leading to the creation of hydroxyl radicals and peroxochromium .
Cellular Effects
Chromium(6+) has significant effects on various types of cells and cellular processes. It influences cell function by causing changes in cell signaling pathways, gene expression, and cellular metabolism . For example, Chromium(6+) can induce oxidative stress, leading to lipid peroxidation in plants that cause severe damage to cell membranes, degradation of photosynthetic pigments, and deterioration in growth .
Molecular Mechanism
The molecular mechanism of Chromium(6+) action involves its interaction with biomolecules at the molecular level. Chromium(6+) can bind to the beta subunit of ATP synthase, influencing physiological effects apart from insulin signaling . This binding interaction leads to changes in enzyme activity and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chromium(6+) change over time. Studies have shown that exposure to Chromium(6+) results in changes in the proximate composition and histological architecture of organisms . Long-term exposure to Chromium(6+) can lead to significant damage, including alterations in circulatory and regressive aspects .
Dosage Effects in Animal Models
The effects of Chromium(6+) vary with different dosages in animal models. Chronic exposure to Chromium(6+) in drinking water can damage the liver and reproductive systems, lower body weight, and delay skeletal development of the offspring of lab animals exposed to the chemical
Metabolic Pathways
Chromium(6+) is involved in several metabolic pathways. It has been found to alter enzyme activity and activate the downstream AMP-activated protein kinase (AMPK) pathway by displacing magnesium ions within ATP synthase’s beta subunit .
Transport and Distribution
Chromium(6+) is transported and distributed within cells and tissues. The mobility and distribution of Chromium(6+) in the environment are related not only to its concentration but also to its availability . The specific transporters or binding proteins that Chromium(6+) interacts with, as well as its effects on localization or accumulation, require further study.
Subcellular Localization
The subcellular localization of Chromium(6+) and its effects on activity or function are complex. Studies have shown that most of the accumulated Chromium(6+) is isolated to the cell walls in roots and the vacuoles in leaves
准备方法
Synthetic Routes and Reaction Conditions: Hexavalent chromium compounds are generally synthesized through the oxidation of trivalent chromium compounds. One common method involves the reaction of chromium(III) oxide with an alkali metal nitrate or alkali metal carbonate in the presence of oxygen at high temperatures. This process yields sodium chromate, which can be further processed to produce other hexavalent chromium compounds .
Industrial Production Methods: Industrially, hexavalent chromium is produced primarily from chromite ore (FeCr₂O₄). The ore is first roasted with sodium carbonate in the presence of oxygen to form sodium chromate. The sodium chromate is then leached with water and acidified to produce sodium dichromate. Sodium dichromate can be further processed to produce various hexavalent chromium compounds, such as chromium trioxide .
化学反应分析
Types of Reactions: Hexavalent chromium compounds undergo several types of chemical reactions, including:
Oxidation: Hexavalent chromium is a strong oxidizing agent and can oxidize a variety of organic and inorganic substances.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide, potassium permanganate, and nitric acid. These reactions typically occur under acidic conditions.
Reduction Reactions: Common reducing agents include sulfur dioxide, ferrous sulfate, and ascorbic acid.
Major Products Formed:
Oxidation Reactions: Products can include various oxidized organic and inorganic compounds.
Reduction Reactions: The primary product is trivalent chromium (Cr(III)), which is less toxic and more stable than hexavalent chromium.
相似化合物的比较
Trivalent Chromium (Cr(III)): Less toxic and more stable than hexavalent chromium. It is an essential nutrient for humans and plays a role in glucose metabolism.
Divalent Chromium (Cr(II)): Less common and less stable than both hexavalent and trivalent chromium.
Uniqueness of Hexavalent Chromium: Hexavalent chromium is unique due to its strong oxidizing properties and its significant industrial applications. its toxicity and carcinogenicity also make it a compound of concern in environmental and health contexts .
属性
IUPAC Name |
chromium(6+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/q+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPOVCBBYLSVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr+6] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023982 | |
| Record name | Chromium (VI) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.996 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18540-29-9 | |
| Record name | Chromium(6+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18540-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium hexavalent ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018540299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium (VI) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium, ion (Cr6+) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Chromium(VI+) exert its toxic effects within the body?
A1: Chromium(VI+) readily enters cells through various mechanisms, including anion channels. [, ] Inside the cell, it undergoes reduction to Chromium(III+), generating reactive oxygen species (ROS) as byproducts. [, , , ] These ROS can damage DNA, proteins, and other cellular components, leading to a range of toxic effects, including mutations, cell cycle arrest, apoptosis, and potentially cancer. [, , , ]
Q2: What are the main target organs and tissues affected by Chromium(VI+) toxicity?
A2: While Chromium(VI+) can impact multiple organs, the kidneys are a primary target due to their role in filtering and excreting waste products. [] Accumulation in the kidneys can lead to acute tubular necrosis, impairing their function. [] Other organs and systems affected by Chromium(VI+) exposure include the skin, respiratory system, liver, and gastrointestinal tract. []
Q3: Is there any evidence linking Chromium(VI+) exposure to cancer?
A3: Yes, Chromium(VI+) is classified as a human carcinogen. [, ] Studies have linked inhalation exposure to increased lung cancer risk, and there are concerns about potential carcinogenic effects from ingestion, although this remains a point of debate. [, , , ]
Q4: Are there any known protective measures against Chromium(VI+)-induced toxicity?
A5: Research suggests that antioxidants, such as Vitamin E, might offer some protection against Chromium(VI+) toxicity by counteracting the damaging effects of ROS. [, ] In a study using rat models, Vitamin E supplementation showed potential in mitigating the adverse effects of Chromium(VI+) on salivary glands. [, ]
Q5: What is the molecular formula and weight of Chromium(VI+) oxide?
A5: Chromium(VI+) oxide, also known as chromium trioxide (CrO3), has a molecular weight of 99.99 g/mol.
Q6: Are there specific spectroscopic techniques used to characterize Chromium(VI+) compounds?
A7: Yes, several spectroscopic techniques are employed to study Chromium(VI+) compounds, including UV-Vis spectrophotometry, X-ray absorption near-edge spectroscopy (XANES), and electron spin resonance (ESR). [, , , , ] These methods provide insights into the oxidation state, coordination environment, and electronic structure of Chromium(VI+) species. [, , , , ]
Q7: What are the common analytical methods used to determine Chromium(VI+) concentrations?
A11: Spectrophotometry, particularly using the diphenylcarbazide method, is widely employed for quantifying Chromium(VI+) in water samples. [, ] Atomic Absorption Spectrophotometry (AAS) is another technique used for Chromium(VI+) determination, offering high sensitivity and selectivity. []
Q8: Are there challenges in accurately measuring Chromium(VI+) levels in environmental samples?
A12: Yes, accurately measuring Chromium(VI+) in complex environmental matrices like soil or industrial effluent can be challenging due to potential interferences from other substances. [, ] Method validation, including assessments of accuracy, precision, and specificity, is crucial to ensure reliable results. [, ]
Q9: What are the main environmental concerns associated with Chromium(VI+)?
A13: Chromium(VI+) is a known environmental pollutant, primarily originating from industrial discharges, particularly from industries involved in leather tanning, electroplating, and textile dyeing. [, , , , ] Its presence in water bodies poses a significant threat to aquatic life and can contaminate drinking water sources, endangering human health. [, , , , ]
Q10: What measures can be taken to remove or reduce Chromium(VI+) contamination in wastewater?
A15: Several methods are employed for treating Chromium(VI+) contaminated wastewater, including chemical precipitation, ion exchange, and bioremediation. [] Bioremediation, utilizing microorganisms like bacteria and algae, offers a potentially sustainable approach for removing Chromium(VI+) from contaminated environments. []
Q11: What are the promising areas for future research on Chromium(VI+)?
A11: Future research on Chromium(VI+) could focus on:
- Developing more sensitive, selective, and cost-effective methods for detecting and quantifying Chromium(VI+) in various matrices. [, ]
- Elucidating the detailed mechanisms of Chromium(VI+) toxicity and identifying potential biomarkers for early detection of exposure and related health effects. [, , ]
- Exploring innovative and sustainable remediation strategies for Chromium(VI+) contaminated water and soil, with a focus on bioremediation and green chemistry approaches. [, ]
- Investigating the long-term health impacts of low-level Chromium(VI+) exposure through drinking water and developing strategies to minimize potential risks. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)











